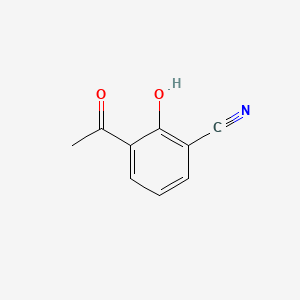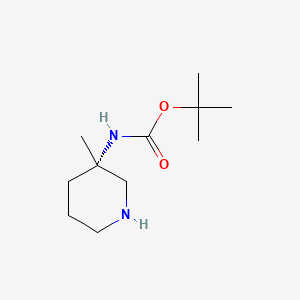![molecular formula C20H19NO3 B590949 5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone CAS No. 1952336-78-5](/img/structure/B590949.png)
5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone
Overview
Description
5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone is a synthetic organic compound characterized by the presence of an indole ring substituted with a hydroxybenzoyl group and a pentanone chain
Mechanism of Action
Target of Action
It’s parent compound, rcs-4, is known to be a potent cannabinoid receptor agonist .
Mode of Action
It is derived from the parent compound rcs-4 through o-demethylation and oxidation of the n-pentyl chain to a ketone . This suggests that it may interact with its targets in a similar manner to RCS-4, potentially acting as an agonist at cannabinoid receptors.
Biochemical Pathways
The RCS-4 M11 metabolite is formed through the O-demethylation and oxidation of the N-pentyl chain to a ketone on the parent compound, RCS-4 . The metabolic pathways for RCS-4 include aromatic monohydroxylation, N- and O-dealkylation, and oxidation of the N-pentyl chain to a ketone .
Pharmacokinetics
The RCS-4 M11 metabolite is a major urinary metabolite of RCS-4 . It was found that RCS-4 was incubated with human hepatocytes for up to 1 hour at 37°C, and samples were collected at 0 and 1 hour . This suggests that the metabolite may be rapidly formed and excreted in the urine.
Biochemical Analysis
Biochemical Properties
The RCS-4 M11 metabolite interacts with various enzymes, proteins, and other biomolecules in the body. The metabolic pathways for RCS-4 are aromatic monohydroxylation, N- and O-dealkylation, and oxidation of the N-pentyl chain to a ketone . The parent drug was not detected . The O-demethylated metabolites were found to be the most useful metabolic markers for the identification of RCS-4 ingestion .
Cellular Effects
It is known that synthetic cannabinoids like RCS-4 can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The RCS-4 M11 metabolite exerts its effects at the molecular level through various mechanisms. It is derived by O-demethylation and oxidation of the N-pentyl chain to a ketone on the parent compound . This suggests that it may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that synthetic cannabinoids like RCS-4 can have temporal effects on cellular function in in vitro or in vivo studies . This includes information on the product’s stability, degradation, and any long-term effects.
Dosage Effects in Animal Models
It is known that synthetic cannabinoids like RCS-4 can have dosage-dependent effects in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The RCS-4 M11 metabolite is involved in various metabolic pathways. It is derived by O-demethylation and oxidation of the N-pentyl chain to a ketone on the parent compound . This suggests that it may interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that synthetic cannabinoids like RCS-4 can be transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
It is known that synthetic cannabinoids like RCS-4 can have effects on the activity or function of various subcellular compartments or organelles . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxybenzoyl Group: The hydroxybenzoyl group can be introduced via Friedel-Crafts acylation, where the indole ring reacts with 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pentanone Chain: The final step involves the alkylation of the indole derivative with a pentanone chain, which can be achieved through a nucleophilic substitution reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the pentanone chain, converting it to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.
Celecoxib: Another NSAID with a different core structure but similar therapeutic effects.
Indole-3-carbinol: A naturally occurring compound with potential anti-cancer properties.
Uniqueness
5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxybenzoyl group and pentanone chain provide additional sites for chemical modification, enhancing its versatility in research and industrial applications.
Properties
IUPAC Name |
5-[3-(4-hydroxybenzoyl)indol-1-yl]pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14(22)5-4-12-21-13-18(17-6-2-3-7-19(17)21)20(24)15-8-10-16(23)11-9-15/h2-3,6-11,13,23H,4-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMVOBREECCUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342666 | |
| Record name | 5-[3-(4-Hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1952336-78-5 | |
| Record name | 5-[3-(4-Hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)










